Product packaging for 4-Benzoylphenyl methyl sulfoxide(Cat. No.:CAS No. 73241-57-3)

4-Benzoylphenyl methyl sulfoxide

Cat. No.: B1282427
CAS No.: 73241-57-3
M. Wt: 244.31 g/mol
InChI Key: VXBCJVHBULDKIG-UHFFFAOYSA-N
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Description

Significance of Sulfoxides in Organic Chemistry and Medicinal Chemistry

Sulfoxides are organosulfur compounds characterized by a sulfinyl group (>SO) connected to two carbon atoms. researchgate.net This functional group is polar and imparts unique chemical properties to the molecule. researchgate.netnih.gov The sulfur atom in a sulfoxide (B87167) has a tetrahedral electron-pair geometry, resulting in a trigonal pyramidal shape which, if the two organic substituents are different, makes the sulfur atom a chiral center. researchgate.netmdpi.com This chirality is a cornerstone of their importance in asymmetric synthesis, where they serve as effective chiral auxiliaries to control the stereochemical outcome of reactions. nih.gov

In medicinal chemistry, the sulfoxide group is present in several commercially successful drugs. researchgate.netgoogle.com For instance, esomeprazole (B1671258) (a proton-pump inhibitor) is an enantiopure sulfoxide, highlighting the stereochemical importance of the sulfinyl group for biological activity. researchgate.net The well-known solvent, Dimethyl sulfoxide (DMSO), is a simple yet vital sulfoxide that is not only a polar aprotic solvent used extensively in chemical reactions but also finds use as a vehicle for the topical application of pharmaceuticals due to its ability to penetrate biological membranes. wikipedia.orgnih.govrsc.org Furthermore, sulfoxides are crucial intermediates in organic synthesis, often prepared by the oxidation of sulfides, and can be further oxidized to sulfones. researchgate.netcu.edu.eg They participate in a variety of reactions, including Pummerer rearrangements and Swern oxidations, underscoring their versatility as synthetic tools. cu.edu.eg

Contextualization of Benzoylphenyl Moieties in Advanced Organic Synthesis

The benzoylphenyl moiety is a prominent structural motif found in a wide array of functional molecules, spanning pharmaceuticals and materials science. This group, consisting of a benzoyl group attached to a phenyl ring, acts as a versatile scaffold in drug design and is considered a "privileged structure" in medicinal chemistry. nih.gov A key example is Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID), which is chemically 2-(3-benzoylphenyl)propionic acid. nih.gov The benzoylphenyl structure is integral to the biological activity of numerous enzyme inhibitors and receptor ligands. nih.gov For example, derivatives have been synthesized as inhibitors of complex I in the electron transport chain and as ligands for serotonin (B10506) receptors. nih.gov

Beyond medicine, the benzoylphenyl group is a critical component in photochemistry and polymer science. Its inherent photophysical properties, stemming from the aromatic ketone, make it an excellent photosensitizer or photoinitiator. acs.org Compounds like 4-Benzoylphenyl acrylate (B77674) and 4-Benzoylphenyl methacrylate (B99206) are used in the synthesis of polymers that can be cross-linked upon exposure to UV light. acs.orgsigmaaldrich.com This property is harnessed in applications such as the fabrication of optical films, lenses, and specialized coatings. acs.org The study of benzoyl-containing compounds has also revealed interesting photophysical behaviors like thermally activated delayed fluorescence (TADF), which is significant for the development of materials for organic light-emitting diodes (OLEDs). cu.edu.eg

Research Significance of 4-Benzoylphenyl Methyl Sulfoxide

While direct and extensive research on this compound is not widely published, its chemical structure alone suggests considerable research potential. The molecule uniquely combines a chiral sulfoxide center with a photo-active benzoylphenyl group. This fusion of functionalities opens up several avenues for investigation.

The primary research significance lies in its potential as a multifunctional building block. The presence of the methyl sulfoxide group offers a handle for asymmetric synthesis, while the benzoylphenyl moiety can be exploited for photochemical reactions or as a pharmacophore. This could lead to the development of novel photo-responsive chiral ligands or catalysts. Furthermore, the compound could serve as a precursor for new classes of pharmaceutical agents, where the sulfoxide group could modulate solubility and metabolic stability, and the benzoylphenyl core could target specific biological receptors or enzymes. In materials science, the incorporation of a chiral sulfoxide into a photo-active benzoylphenyl framework could lead to the development of novel chiroptical materials, whose properties could be tuned with light.

Interactive Data Tables

To provide context for the properties of this compound, the following tables detail the properties of a representative sulfoxide (Dimethyl Sulfoxide) and showcase examples of compounds containing the significant benzoylphenyl moiety.

Table 1: Physicochemical Properties of Dimethyl Sulfoxide (DMSO) This table outlines the key properties of DMSO, a foundational sulfoxide, illustrating the typical characteristics of this functional group.

PropertyValueSource(s)
Chemical Formula (CH₃)₂SO wikipedia.org
Molar Mass 78.13 g·mol⁻¹ wikipedia.orgnih.gov
Appearance Colorless liquid wikipedia.orgnih.gov
Density 1.1004 g/cm³ wikipedia.org
Melting Point 19 °C (66 °F) wikipedia.org
Boiling Point 189 °C (372 °F) wikipedia.org
Solubility in Water Miscible wikipedia.org
Refractive Index (n20/D) 1.479
Primary Use Polar aprotic solvent, cryoprotectant, drug delivery vehicle wikipedia.orgnih.govrsc.org

Table 2: Examples of Compounds Featuring the Benzoylphenyl Moiety This table highlights the diverse applications of the benzoylphenyl scaffold in different fields.

Compound NameField of ApplicationFunctionSource(s)
Ketoprofen Medicinal ChemistryAnti-inflammatory drug (NSAID) nih.gov
4-Benzoylphenyl Acrylate Polymer ScienceMonomer for UV-curable polymers sigmaaldrich.com
2-(3-benzoylphenyl)propionic acid derivatives Medicinal ChemistryScaffolds for anti-inflammatory agents nih.gov
Benzoylpiperidine derivatives Medicinal ChemistryVersatile frame for various bioactive compounds nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2S B1282427 4-Benzoylphenyl methyl sulfoxide CAS No. 73241-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfinylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-17(16)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBCJVHBULDKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503149
Record name [4-(Methanesulfinyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73241-57-3
Record name [4-(Methanesulfinyl)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Benzoylphenyl methyl sulfoxide (B87167) provides crucial information about the chemical environment of the hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are observed in distinct regions, reflecting the varied electronic environments of the aromatic and aliphatic protons.

The aromatic region of the spectrum is characterized by a series of multiplets corresponding to the protons of the two phenyl rings. The protons on the benzoyl group and the methylsulfinyl-substituted phenyl ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. The protons ortho to the carbonyl group and the sulfoxide group are typically deshielded and appear at a lower field (higher ppm values) compared to the meta and para protons.

A characteristic singlet is observed in the upfield region of the spectrum, which is attributed to the three equivalent protons of the methyl group directly attached to the sulfoxide moiety. The chemical shift of this singlet is a key indicator of the presence of the methyl sulfoxide group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Benzoylphenyl Methyl Sulfoxide

Proton Predicted Chemical Shift (ppm) in CDCl₃ Multiplicity
Aromatic Protons7.50 - 8.00Multiplet
Methyl Protons (-SOCH₃)~2.70Singlet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows a number of distinct signals corresponding to the different carbon environments.

The most downfield signal is typically that of the carbonyl carbon of the benzoyl group, appearing around 195 ppm due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons of the two phenyl rings resonate in the range of approximately 120-150 ppm. The carbons directly attached to the carbonyl and sulfoxide groups, as well as the carbon bearing the sulfoxide group, are generally more deshielded.

A single signal in the upfield region, typically around 44 ppm, corresponds to the methyl carbon of the sulfoxide group. This characteristic chemical shift is a definitive marker for the -SOCH₃ group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) in CDCl₃
Carbonyl Carbon (C=O)~195
Aromatic Carbons (C-SO)~148
Aromatic Carbons (C-C=O)~137
Aromatic Carbons124 - 133
Methyl Carbon (-SOCH₃)~44

Note: The exact chemical shifts can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In the case of this compound, this would be particularly useful for assigning the protons within each of the aromatic rings by identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. emerypharma.com This would allow for the definitive assignment of each protonated carbon in the molecule by linking the assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show a number of characteristic absorption bands corresponding to its key functional groups. While a specific spectrum for this compound was not found in the search results, the expected vibrational frequencies can be predicted based on data for related compounds such as methyl phenyl sulfoxide and dimethyl sulfoxide. researchgate.netchemicalbook.comnist.gov

The most prominent feature would be a strong absorption band in the region of 1650-1670 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the benzophenone (B1666685) moiety. Another key absorption is expected around 1040-1060 cm⁻¹ for the S=O (sulfoxide) stretching vibration. researchgate.net The spectrum would also display multiple bands in the aromatic region (around 1450-1600 cm⁻¹) corresponding to C=C stretching vibrations within the phenyl rings, and C-H stretching vibrations above 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
C=O (Carbonyl)Stretching1650 - 1670Strong
S=O (Sulfoxide)Stretching1040 - 1060Strong
C=C (Aromatic)Stretching1450 - 1600Medium to Weak
C-H (Aromatic)Stretching> 3000Medium to Weak
C-H (Aliphatic)Stretching2850 - 3000Weak

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar functional groups and symmetric vibrations. Specific Raman data for this compound is not available in the searched literature. However, based on studies of related sulfoxides like dimethyl sulfoxide, certain characteristic Raman shifts can be anticipated. researchgate.netnih.govresearchgate.netias.ac.in

The S=O stretching vibration, which is strong in the IR spectrum, would also be expected to give a distinct signal in the Raman spectrum, typically in the same region of 1040-1060 cm⁻¹. The aromatic ring vibrations would also be prominent, with characteristic bands for the C=C stretching modes. The symmetric breathing mode of the phenyl rings would likely produce a strong and sharp signal. The C-H stretching vibrations of both the aromatic rings and the methyl group would also be observable.

Table 4: Predicted Raman Shifts for this compound

Functional Group Vibrational Mode **Predicted Raman Shift (cm⁻¹) **
S=O (Sulfoxide)Stretching1040 - 1060
C=C (Aromatic)Stretching1580 - 1610
Aromatic RingSymmetric Breathing~1000
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2900 - 3000

Electronic Absorption and Emission Spectroscopy

The interaction of this compound with electromagnetic radiation provides valuable insights into its electronic structure and behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

In organic molecules, the absorption of UV-visible light results in the excitation of electrons from lower energy ground states to higher energy excited states. youtube.com The types of electronic transitions possible depend on the nature of the electrons within the molecule, which can be categorized as sigma (σ), pi (π), and non-bonding (n) electrons. youtube.com The primary transitions include σ→σ, n→σ, π→π, and n→π. youtube.com

For compounds containing heteroatoms with lone pairs, such as the sulfur and oxygen atoms in the sulfoxide and benzoyl groups of this compound, n→σ* and n→π* transitions are possible. youtube.comyoutube.com The carbonyl group (C=O) in the benzoyl moiety and the phenyl rings facilitate π→π* transitions. upenn.edu Saturated components of the molecule will exhibit σ→σ* transitions, which typically require high energy and occur at shorter wavelengths. youtube.com Specifically, sulfides are known to absorb in the 200 to 220 nm range, which is attributable to n→σ* transitions. upenn.edu The presence of a carbonyl group generally leads to weak n→π* transitions around 280-290 nm and stronger π→π* transitions at shorter wavelengths, such as 180 nm. upenn.edu

Functional GroupExpected Electronic Transition(s)Typical Wavelength Range (nm)
Sulfoxide (S=O)n→σ, n→π~200-220 (for sulfides)
Benzoyl (C=O)n→π, π→π~280-290 (n→π), ~180 (π→π)
Phenyl Ringsπ→π-
Alkyl (Methyl)σ→σ<200

Photoluminescence Properties (Fluorescence, Phosphorescence)

Following electronic excitation, a molecule can return to its ground state through radiative pathways, namely fluorescence and phosphorescence. ic.ac.uk Fluorescence is the emission of light from the relaxation of an electron from a singlet excited state to the singlet ground state, while phosphorescence involves a transition from a triplet excited state to the singlet ground state. ic.ac.uk

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. miamioh.edubiorxiv.org HRMS provides an exact mass measurement, which can be used to determine the elemental composition of the molecular ion. miamioh.edu

The fragmentation patterns observed in the mass spectrum of this compound would be characteristic of its functional groups. Common fragmentation pathways for organic molecules involve the loss of small, stable neutral molecules or radicals. miamioh.edu For this compound, characteristic fragments would likely arise from the cleavage of the benzoyl group, the methyl group, and the sulfoxide moiety. The fragmentation of related structures, such as 1a,3-disubstituted 4-benzoyl-1a,2,3,4-tetrahydrooxazirino[2,3-a] ic.ac.uknih.govbenzodiazepines, shows a tendency to eliminate a benzoyl radical. nih.gov The fragmentation of organosulfates, which are structurally related to sulfoxides, often shows characteristic fragments corresponding to the sulfate (B86663) or sulfonate moieties. researchgate.net A universal fragmentation model (UFM) can be employed to predict complex fragmentation pathways that involve rearrangements. chemrxiv.org

Potential FragmentDescription
[M - CH₃]⁺Loss of a methyl radical
[M - C₆H₅CO]⁺Loss of a benzoyl radical
[C₆H₅CO]⁺Benzoyl cation
[M - SOCH₃]⁺Loss of a methylsulfinyl radical

X-ray Diffraction Crystallography for Solid-State Structural Analysis

While a specific crystal structure for this compound was not found in the search results, the principles of X-ray crystallography would allow for the complete structural elucidation if a suitable single crystal could be grown. The analysis would reveal the geometry around the sulfur atom, the orientation of the phenyl rings relative to each other and to the sulfoxide and carbonyl groups, and the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a solid-state environment.

Chemical Reactivity and Transformation Pathways

Redox Chemistry of the Sulfoxide (B87167) Functionality

The sulfoxide group is an intermediate oxidation state for sulfur, allowing for both reduction to a sulfide (B99878) and oxidation to a sulfone.

The deoxygenation of sulfoxides to their corresponding sulfides is a fundamental transformation in organic synthesis, often employed to unmask a sulfide group that may have been used as a synthetic intermediate. researchgate.net For 4-Benzoylphenyl methyl sulfoxide, this would yield 4-Benzoylphenyl methyl sulfide. Various reagents and catalytic systems can achieve this transformation under mild conditions, preserving other functional groups.

One effective method involves a dichlorodioxomolybdenum(VI)-catalyzed oxotransfer reaction using triphenyl phosphite (B83602) as the stoichiometric reductant. organic-chemistry.org This system is highly chemoselective, tolerating sensitive functionalities like ketones, which is crucial for this compound due to its benzoyl group. organic-chemistry.org The reaction proceeds efficiently in refluxing acetonitrile, with diaryl sulfoxides typically requiring slightly longer reaction times than dialkyl sulfoxides. organic-chemistry.org Other methods include the use of a mixture of ethyl vinyl ether and oxalyl chloride or cobalt-catalyzed reductions with poly(methylhydrosiloxane) (B7799882) (PMHS) as the reductant. researchgate.net

Table 1: Selected Methods for Reductive Deoxygenation of Sulfoxides

Catalyst/Reagent Reductant Key Features
Dichlorodioxomolybdenum(VI) Triphenyl phosphite High chemoselectivity; mild conditions. organic-chemistry.org
Cobalt Complex Poly(methylhydrosiloxane) Utilizes an inexpensive reductant. researchgate.net
Oxalyl Chloride Ethyl vinyl ether Based on the formation of a chlorosulfonium salt. researchgate.net
1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) - Solvent-free process with high chemoselectivity. organic-chemistry.org

The oxidation of the sulfoxide group in this compound leads to the formation of 4-Benzoylphenyl methyl sulfone. This conversion is a common transformation, as sulfones are also valuable structural motifs in various applications. acsgcipr.org A wide array of oxidizing agents can effect this change, with the primary challenge often being the prevention of over-oxidation when starting from the corresponding sulfide. researchgate.net

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose, often used in conjunction with a catalyst. acsgcipr.org For instance, niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using 30% H₂O₂. organic-chemistry.orgorganic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone, can also facilitate the selective synthesis of sulfones from sulfides with H₂O₂. organic-chemistry.org Another effective system is the use of urea-hydrogen peroxide with phthalic anhydride (B1165640), which enables a metal-free oxidation of sulfides to sulfones. organic-chemistry.org For the direct oxidation of the sulfoxide, stronger oxidizing conditions or specific catalytic systems are generally required.

Table 2: Selected Reagents for Oxidative Conversion to Sulfones

Oxidant Catalyst/Promoter Key Features
Hydrogen Peroxide (H₂O₂) Niobium Carbide Efficiently affords sulfones from sulfides. organic-chemistry.orgorganic-chemistry.org
Hydrogen Peroxide (H₂O₂) 2,2,2-Trifluoroacetophenone Organocatalytic system; selectivity is condition-dependent. organic-chemistry.org
Urea-Hydrogen Peroxide Phthalic anhydride Metal-free, environmentally benign method. organic-chemistry.org
Potassium Permanganate (KMnO₄) Manganese Dioxide (active) Effective under heterogeneous or solvent-free conditions. organic-chemistry.org

Alpha-Substituted Sulfoxide Reactivity

The methyl group adjacent (in the alpha position) to the sulfoxide is activated, enabling a range of reactions that proceed via a carbanionic intermediate.

The protons on the methyl group of this compound are acidic due to the ability of the adjacent sulfoxide group to stabilize the resulting negative charge. The removal of a proton by a strong base, such as n-butyllithium, leads to the formation of a negatively charged carbon species known as a carbanion. youtube.com This process transforms the neutral compound into a potent nucleophile. youtube.com

The formation of such carbanion intermediates is a cornerstone of organic synthesis. youtube.com In the case of sulfoxides, this chemistry is well-established, with methods like asymmetric deprotonation using a strong base in the presence of a chiral diamine allowing for stereoselective synthesis. science.gov The resulting carbanion of this compound can then react with various electrophiles.

The carbanion generated from the deprotonation of this compound is a powerful nucleophile that can participate in a variety of bond-forming reactions. youtube.com These include nucleophilic additions and substitutions.

Electrophilic Additions: The carbanion can add to electrophilic centers, most notably the carbon atom of a carbonyl group. libretexts.org This reactivity allows for the formation of new carbon-carbon bonds.

Nucleophilic Substitutions: The carbanion can also act as a nucleophile to displace a leaving group in a substitution reaction. researchgate.net

Furthermore, the benzoylphenyl group itself can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on one of the aromatic rings. byjus.com The reactivity and regioselectivity of this substitution are influenced by the existing substituents—the benzoyl group and the methylsulfinylphenyl group. science.gov

Photochemical Reactivity of the Benzoylphenyl Group and Sulfoxide Moiety

The presence of both a benzoylphenyl chromophore and a sulfoxide group suggests a rich and complex photochemistry for this compound.

The benzoylphenyl group is structurally related to ketoprofen (B1673614), a well-studied photochemically active molecule. rsc.orgresearchmap.jp Upon UV irradiation, the benzophenone-like moiety in these structures is excited to a triplet state. rsc.org This excited state is highly reactive and can undergo various transformations. Studies on ketoprofen show pathways involving intramolecular electron transfer, which can lead to decarboxylation to form a carbanion intermediate. rsc.orgnih.gov This carbanion then readily abstracts a proton from its environment. nih.gov By analogy, the excited benzoylphenyl group in this compound could initiate similar intramolecular processes.

The sulfoxide group itself is also photochemically labile. taylorfrancis.comresearchgate.net General photochemical reactions of sulfoxides include C-S bond cleavage (α-cleavage), photochemical deoxygenation to the sulfide, and racemization at the sulfur center (for chiral sulfoxides). taylorfrancis.comresearchgate.net The photolysis of diaryl sulfoxides can lead to desulfurization products. researchgate.net Therefore, the irradiation of this compound could potentially lead to a mixture of products resulting from the cleavage of the carbon-sulfur bonds, deoxygenation, or reactions initiated by the excited benzoylphenyl group.

Photo-induced Electron Transfer and Radical Processes

Upon absorption of ultraviolet radiation, the benzophenone (B1666685) moiety in this compound can undergo excitation from its ground state to an excited triplet state. rsc.org This excited state is characterized by an electron-deficient oxygen atom, making it a potent hydrogen atom abstractor from suitable donor molecules. rsc.org This process initiates a cascade of radical reactions.

Photo-induced electron transfer (PET) is a fundamental process that can occur with excited states. youtube.com An excited state is both a better oxidizing and reducing agent than its ground state, facilitating electron transfer processes. youtube.com In the context of this compound, the excited benzophenone "antenna" can absorb light energy and transfer it, leading to the formation of reactive radical species. rsc.org For instance, in a related system, a benzophenone derivative was shown to induce hydrogen atom transfer from alkanes upon UV exposure. rsc.org This occurs via an efficient n-π* transition of the benzophenone centered around 350 nm. rsc.org

The sulfoxide group itself can also participate in radical processes. The oxidation of a chiral sulfoxide by an excited photosensitizer can form a sulfoxide radical cation. nih.gov The feasibility of such a process for this compound would depend on the relative oxidation potentials of the sulfoxide group and any other potentially oxidizable functionalities in the reaction medium. nih.gov It has been noted that sulfoxides with easily oxidizable functional groups may resist photoracemization because the other groups are oxidized preferentially. nih.gov

Photolytic Rearrangements

The photochemical behavior of sulfoxides can also involve rearrangements. One notable photolytic process is the racemization of chiral sulfoxides. nih.gov For chiral alkyl aryl sulfoxides, rapid photoracemization can be achieved using a photosensitizer, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺), under blue light irradiation. nih.gov This process is believed to proceed through the formation of a sulfoxide radical cation intermediate upon oxidation by the excited photosensitizer. nih.gov

Besides racemization, aryl alkyl sulfoxides can undergo other photochemical reactions, including α-cleavage (carbon-sulfur bond scission) and deoxygenation. taylorfrancis.comsemanticscholar.org The specific pathway taken often depends on the reaction conditions and the molecular structure. taylorfrancis.comsemanticscholar.org The history of sulfoxide photochemistry indicates that the isolated products are often not the primary photochemical products, suggesting a series of complex intermediate steps. taylorfrancis.com

Photo-crosslinking Phenomena

The benzophenone group in this compound makes it a potential photo-crosslinking agent. Photoreactive groups like benzophenones, aryl azides, and diazirines are utilized to create covalent bonds between molecules upon UV irradiation. nih.govthermofisher.com Upon activation with UV light (typically around 330-370 nm), the benzophenone moiety forms a highly reactive carbene intermediate. thermofisher.com This intermediate can then form covalent bonds through addition reactions with various amino acid side chains or peptide backbones, effectively crosslinking proteins or other biomolecules. thermofisher.com

This property is valuable for studying molecular interactions, such as those in protein-protein or protein-nucleic acid complexes. nih.gov The ability to initiate crosslinking with light provides temporal and spatial control over the reaction. rsc.org In such applications, a competition experiment is often conducted, where a photo-stable competitor is added to ensure the specificity of the photo-crosslinking. nih.gov

Thermal Rearrangements (e.g., Pummerer-type Reactions)

The sulfoxide group is susceptible to thermal rearrangements, with the Pummerer rearrangement being a prominent example. This reaction typically involves the conversion of an alkyl sulfoxide into an α-acyloxy thioether in the presence of an activating agent like acetic anhydride. wikipedia.orgchemistry-reaction.com

The mechanism of the Pummerer rearrangement proceeds through several key steps:

Acylation of the sulfoxide: The oxygen atom of the sulfoxide is acylated by the anhydride, forming an acyloxysulfonium salt. chemistry-reaction.comnumberanalytics.com

Formation of a thionium (B1214772) ion: A proton is lost from the α-carbon, leading to the formation of a sulfur-stabilized carbocation known as a thionium ion. chemistry-reaction.comnih.gov

Nucleophilic attack: A nucleophile, typically the acetate (B1210297) from the anhydride, attacks the thionium ion to yield the final α-acyloxy thioether product. wikipedia.orgyoutube.com

For this compound, the methyl group provides the necessary α-hydrogens for the rearrangement to occur. The reaction can be initiated by various activators besides acetic anhydride, including trifluoroacetic anhydride and trifluoromethanesulfonic anhydride. wikipedia.org The use of Lewis acids such as TiCl₄ and SnCl₄ can facilitate the reaction at lower temperatures. wikipedia.org The resulting α-acyloxy thioether can be subsequently hydrolyzed to an aldehyde or ketone. wikipedia.org

Intermolecular Reactions and Derivative Formation

The reactivity of this compound allows for a variety of intermolecular reactions, leading to the formation of diverse derivatives. The sulfoxide moiety can be a target for both reduction to the corresponding sulfide and oxidation to the sulfone.

Numerous methods exist for the synthesis of sulfoxide derivatives. organic-chemistry.orgmdpi.com For instance, aryl methyl sulfoxides can be prepared by the oxidation of the corresponding aryl methyl sulfides. google.com Transition-metal-free cross-coupling reactions have been developed that utilize aryl methyl sulfoxides as electrophiles to form new carbon-oxygen bonds with alcohols. researchgate.net This reaction proceeds via the initial addition of an alkoxide to the sulfoxide. researchgate.net

Furthermore, the sulfoxide can be converted to other functional groups. For example, sulfoxides can react with triflic anhydride to form intermediates that can undergo oxygen-exchange reactions with other sulfoxides, offering a potential strategy for stereoselective sulfoxide synthesis. nih.gov β-keto sulfoxides, which share some structural similarity with this compound due to the carbonyl group, can be reduced to β-hydroxy sulfones using alkyl aluminum compounds. nih.gov

The benzoyl group can also participate in reactions. For example, the triplet state of benzophenone can react with aliphatic substrates through hydrogen atom abstraction. rsc.org This reactivity can be harnessed to form new carbon-carbon bonds.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Descriptors from Quantum Mechanics

Quantum mechanics, particularly through Density Functional Theory (DFT), allows for the detailed calculation of the electronic structure of 4-Benzoylphenyl methyl sulfoxide (B87167), which is fundamental to understanding its reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com Calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) to obtain an optimized molecular geometry and predict various properties. longdom.orgscialert.net

For 4-Benzoylphenyl methyl sulfoxide, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles of its lowest energy state. The geometry is dominated by the benzophenone (B1666685) core, where the two phenyl rings are twisted relative to the plane of the central carbonyl group, and the pyramidal geometry around the sulfoxide sulfur atom. publish.csiro.auwikipedia.org DFT is also the foundation for calculating the reactivity descriptors discussed in the following sections. Studies on related molecules like benzophenone and dimethyl sulfoxide (DMSO) provide a basis for understanding the electronic contributions of each part of the target molecule. scialert.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity and electronic properties. scialert.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small gap suggests high reactivity, whereas a large gap indicates high kinetic stability. longdom.org For this compound, the HOMO is expected to be localized primarily on the phenyl ring that is substituted with the electron-donating methyl sulfoxide group. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing benzophenone moiety, particularly the C=O group and its adjacent phenyl rings. This separation is characteristic of donor-acceptor systems. DFT calculations on benzophenone have determined its HOMO-LUMO gap, providing a reference for estimating the gap in its derivatives. longdom.orgscialert.net The substitution pattern is known to tune the band gap in benzophenone-based systems. nih.govacs.org

Table 1: Illustrative Global Reactivity Descriptors for this compound (Note: These values are hypothetical, based on typical results for similar aromatic ketones and sulfoxides, and serve as an example of data obtained from DFT calculations.)

DescriptorValue (Illustrative)Significance
EHOMO -6.2 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.8 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE) 4.4 eVDifference between LUMO and HOMO energies; indicates chemical reactivity and stability.
Ionization Potential (I) 6.2 eVEnergy required to remove an electron (approximated by -EHOMO).
Electron Affinity (A) 1.8 eVEnergy released when an electron is added (approximated by -ELUMO).
Electronegativity (χ) 4.0 eVTendency to attract electrons; calculated as (I+A)/2.
Chemical Hardness (η) 2.2 eVResistance to change in electron distribution; calculated as (I-A)/2.

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.denih.gov It is visualized as a color-coded map projected onto the electron density surface. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles. youtube.com

In a theoretical MEP map of this compound, the most negative regions would be concentrated around the oxygen atoms of the carbonyl (C=O) and sulfinyl (S=O) groups, due to the high electronegativity of oxygen. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Computational studies on the related molecule Modafinil confirm that the sulfoxide group creates a surface of negative electrostatic potential. nih.gov The hydrogen atoms on the methyl group and the aromatic rings would exhibit positive potential, making them susceptible to nucleophilic interactions.

Conformational Analysis and Isomerism

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility and a key stereochemical feature.

Conformational Isomerism: The primary source of conformational freedom is the rotation of the two phenyl rings relative to the central carbonyl group. In unsubstituted benzophenone, the phenyl rings are known to be twisted out of the plane of the carbonyl group to relieve steric strain. publish.csiro.au X-ray crystallography and computational studies on substituted benzophenones show that these twist angles can vary significantly depending on the nature and position of the substituents. nih.govresearchgate.net For this compound, one would expect a non-planar conformation with each ring having a specific dihedral angle relative to the C=O plane, similar to other 4-substituted benzophenones. publish.csiro.aucdnsciencepub.com

Chirality: A critical structural feature of this molecule is the presence of a chiral center at the sulfur atom. wikipedia.org The sulfoxide group is trigonal pyramidal, and because it is attached to two different groups (a methyl group and a 4-benzoylphenyl group), the sulfur atom is a stereocenter. This results in the existence of two non-superimposable mirror-image enantiomers: (R)-4-Benzoylphenyl methyl sulfoxide and (S)-4-Benzoylphenyl methyl sulfoxide. The energy barrier for the inversion of the stereocenter is high, making these enantiomers stable and separable at room temperature. wikipedia.org

Table 2: Typical Conformational Data for Substituted Benzophenones (Source: Based on data from X-ray crystallography studies of various benzophenone derivatives. nih.govresearchgate.net)

CompoundRing Twist Angle 1 (°)Ring Twist Angle 2 (°)
Benzophenone (orthorhombic)~26~26
4-Chlorobenzophenone~21~39
4,4'-Dichlorobenzophenone~31.8~31.8
4-Hydroxybenzophenone~21~35

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations, primarily using DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) allows for the prediction of reaction rates and the feasibility of different pathways.

For this compound, one could computationally model various reactions. For example, the oxidation of the sulfoxide to a sulfone or its reduction to a sulfide (B99878) are common transformations for this functional group. A simulation would involve:

Optimizing the geometries of the reactant, proposed intermediates, and the final product.

Searching for the transition state structure connecting these species.

Calculating the vibrational frequencies to confirm the nature of each stationary point (a minimum for stable species, a single imaginary frequency for a transition state).

Determining the activation energy barrier, which dictates the reaction kinetics.

Studies on the electrochemical reduction of benzophenone have used computational models to explain the reaction mechanism, demonstrating the power of these simulations to interpret experimental results. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics describes the static electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations model the behavior of a molecule in a specific environment, such as in a solvent or interacting with a biological macromolecule.

For this compound, MD simulations could provide insight into:

Solvation: Simulations in a solvent like water would show how solvent molecules arrange around the solute. The polar sulfoxide oxygen is a strong hydrogen bond acceptor, and MD would reveal the structure and dynamics of its hydration shell. nih.gov The bulky, more hydrophobic benzophenone part would interact differently with water, leading to specific solvation structures.

Conformational Dynamics: MD simulations can track the rotation of the phenyl rings and other flexible parts of the molecule over time, providing a picture of the accessible conformations at a given temperature.

Intermolecular Interactions: The dynamic interactions of the molecule with other species can be modeled. For instance, studies on the related drug Modafinil have used MD to show how its sulfoxide group interacts with water molecules and amino acid residues within a protein binding pocket. nih.gov

In Silico Prediction of Molecular Interactions (e.g., Binding Site Analysis via Docking)

In silico methods, particularly molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. This analysis provides valuable insights into the potential molecular interactions that govern the biological activity of a compound. However, a comprehensive search of scientific literature and databases did not yield any specific molecular docking or binding site analysis studies conducted on this compound.

Advanced Applications in Chemical Sciences and Materials Engineering

Functional Monomers and Polymers for Advanced Materials

The dual functionality of 4-Benzoylphenyl methyl sulfoxide (B87167) makes it a promising candidate as a functional monomer for the synthesis of advanced polymers. The benzophenone (B1666685) moiety serves as a photo-cross-linking agent, while the methyl sulfoxide group can enhance solubility, thermal properties, and moisture retention.

Photoactive Polymer Systems

The benzophenone group is a well-established photoinitiator and cross-linker in polymer chemistry. mdpi.comresearchgate.net Upon exposure to ultraviolet (UV) light, the carbonyl group of benzophenone undergoes excitation to a triplet diradical state. This highly reactive species can abstract a hydrogen atom from a nearby polymer chain, creating a new carbon-carbon bond and resulting in a cross-linked network. mdpi.com This C,H-insertion cross-linking (CHiC) reaction is a versatile method for creating stable, surface-attached polymer networks and hydrogels. rsc.org

Monomers containing benzophenone, such as 4-Benzoylphenyl methyl sulfoxide, can be incorporated into polymer backbones through various polymerization techniques. acs.org The resulting polymers are photo-reactive and can be cured or modified post-polymerization by UV irradiation. This allows for spatial and temporal control over the cross-linking process, which is critical for applications like photolithography, adhesives, and the fabrication of microelectronics. dergipark.org.tr For instance, benzophenone-functionalized dipeptides have been used to create supramolecular gels that act as templates for localized polymerization, enabling the fabrication of intricate and mechanically robust structures. acs.org

Specialty Polymers with Tunable Properties

The inclusion of the methyl sulfoxide group imparts specific properties to polymers. Sulfoxide-containing polymers are known for their high hydrophilicity and excellent biocompatibility. fu-berlin.de They have been investigated for their ability to retain moisture, making them potentially useful as additives in personal care products. researchgate.net

By copolymerizing a monomer like this compound with other monomers, specialty polymers with a combination of photoactivity and tunable physical properties can be achieved. The sulfoxide group can enhance the polymer's thermal stability and refractive index. rsc.org Research on poly(phenylene sulfide) derivatives has shown that oxidation of the sulfide (B99878) to a sulfoxide leads to materials with enhanced transparency and a high refractive index, desirable properties for optical applications. rsc.org Furthermore, the polarity of the sulfoxide can influence the thermoresponsive behavior of the polymer in aqueous solutions, allowing for the design of "smart" materials that respond to temperature changes. researchgate.net

Role as a Chemical Building Block for Complex Molecules

In organic synthesis, a "synthon" or "chemical building block" is a molecule or molecular fragment that can be strategically incorporated into a larger, more complex molecule. This compound, with its distinct functional groups, serves as a valuable building block.

The benzophenone moiety can be a precursor for various chemical transformations. For example, it is a key structural feature in many pharmacologically active compounds, including anti-inflammatory agents. nih.govnih.gov The synthesis of complex benzophenone derivatives often involves building upon a core benzophenone structure. nih.gov

The methyl sulfoxide group, particularly when attached to an aromatic ring, also offers synthetic utility. Dimethyl sulfoxide (DMSO) itself is increasingly used not just as a solvent but as a synthon, capable of donating various fragments like methyl, methylene, or methylthio groups to target molecules. nih.govresearchgate.netresearchgate.net This reactivity can be extended to analogues like this compound, where the methyl sulfoxide group can be a target for modification or can direct reactions at adjacent positions on the aromatic ring.

Mechanistic Studies in Corrosion Inhibition (derived from analogous compounds)

While specific studies on this compound as a corrosion inhibitor are not prevalent, the functional groups present in the molecule—a carbonyl group, aromatic rings, and a sulfoxide group—are well-known to be effective in preventing the corrosion of metals, particularly steel in acidic media. nih.govresearchgate.net Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. mdpi.com

The mechanism of inhibition involves the interaction of heteroatoms (like oxygen and sulfur) and π-electrons from aromatic rings with the vacant d-orbitals of iron atoms on the metal surface. nih.govmdpi.com

Role of Benzophenone Moiety : The carbonyl oxygen and the π-electrons of the two phenyl rings in the benzophenone structure can serve as adsorption centers. These groups can donate electrons to the metal surface, forming a coordinate bond and establishing a stable, protective film. Studies on benzophenone and its derivatives have confirmed their role as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Role of Sulfoxide Group : Sulfur-containing compounds are widely recognized as highly effective corrosion inhibitors. researchgate.netresearchgate.net The sulfur atom in the sulfoxide group can act as a soft base, showing a strong affinity for the soft acid character of the steel surface, leading to strong adsorption. The oxygen atom in the sulfoxide group provides an additional site for adsorption.

The combination of these functional groups in one molecule suggests a synergistic effect, potentially leading to a high degree of corrosion inhibition through a chemisorption mechanism.

Design of Chemical Probes (based on benzophenone functionality)

The benzophenone moiety is a cornerstone in the design of photoaffinity labels and chemical probes, which are powerful tools for studying molecular interactions in complex biological systems. springernature.comnih.gov Photoaffinity labeling uses a photoreactive group to covalently link a probe molecule to its biological target (e.g., a protein) upon UV irradiation. nih.gov

The mechanism relies on the ability of the benzophenone group, when activated by UV light (typically around 350-360 nm), to form a triplet diradical. This reactive species can insert into C-H bonds of nearby amino acid residues within a protein's binding site, forming a stable, covalent bond. scispace.comnih.gov This allows for the identification of protein-ligand interactions and the mapping of binding sites. scispace.com

This compound contains the essential benzophenone photophore. It can be chemically modified to incorporate other functionalities, such as:

A specific ligand to direct the probe to a target protein.

A reporter tag, like biotin or a fluorescent dye, for detection and purification of the cross-linked protein-probe complex. nih.gov

A "clickable" handle, such as an alkyne, for bioorthogonal ligation reactions. rsc.org

Researchers have successfully designed and synthesized numerous benzophenone-based probes to investigate a wide range of biological targets, demonstrating the versatility and power of this photochemical approach. rsc.orgresearchgate.netethz.ch For example, benzophenone probes have been developed to study antimalarial drug targets and to profile enzyme activities in complex proteomes. rsc.orgresearchgate.net

Interactive Data Table: Properties of Functional Groups in this compound

Functional Group Key Property Application Area
Benzophenone Photo-reactivity (UV-induced C-H insertion) Photoactive Polymers, Chemical Probes
Benzophenone π-electron system, Carbonyl Oxygen Corrosion Inhibition
Methyl Sulfoxide Polarity, Hydrophilicity, H-bond acceptor Specialty Polymers, Solubilizing Group
Methyl Sulfoxide Sulfur and Oxygen heteroatoms Corrosion Inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Benzoylphenyl methyl sulfoxide?

  • Methodology : The compound can be synthesized via oxidation of the corresponding sulfide precursor (e.g., 4-benzoylphenyl methyl sulfide) using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane at 0–25°C. Reaction progress should be monitored via thin-layer chromatography (TLC) or LC-MS to avoid over-oxidation to sulfones .
  • Key Considerations : Optimize stoichiometry (e.g., 1:1 molar ratio of sulfide to oxidant) and reaction time to maximize sulfoxide yield while minimizing side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d₆) to resolve aromatic protons and confirm sulfoxide functionality (characteristic S=O coupling).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) in electrospray ionization (ESI) mode can validate molecular mass and purity.
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and phase transitions, critical for assessing crystallinity .

Q. How should researchers handle and store this compound safely?

  • Protocol : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–10°C. Use fume hoods for handling to avoid inhalation of dust or vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Advanced Research Questions

Q. How can researchers design experiments to study the acid-base properties of this compound in non-aqueous solvents?

  • Methodology : Utilize Bordwell’s equilibrium acidity method in dimethyl sulfoxide (DMSO), measuring pKa via UV-Vis spectrophotometry or potentiometric titration. Calibrate with reference acids (e.g., phenol derivatives) and account for solvent-specific ion-pairing effects .
  • Data Analysis : Compare experimental pKa values with computational predictions (e.g., density functional theory) to elucidate electronic effects of the benzoyl and sulfoxide groups.

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

  • Approach : Perform thermogravimetric analysis (TGA) to identify decomposition onset temperatures. For reactions above 100°C, use inert atmospheres (e.g., nitrogen) and minimize exposure to moisture, which accelerates degradation. Monitor for hazardous byproducts like sulfur oxides (SOₓ) using gas chromatography-mass spectrometry (GC-MS) .

Q. How can conflicting data on sulfoxide oxidation efficiency be resolved?

  • Troubleshooting :

  • Reaction Conditions : Vary solvent polarity (e.g., DMSO vs. dichloromethane) and oxidant strength to assess yield discrepancies.
  • Analytical Validation : Cross-validate purity using orthogonal techniques (e.g., HPLC coupled with diode-array detection and NMR).
  • Literature Comparison : Reconcile results with prior studies on structurally analogous sulfoxides, noting solvent and catalyst effects .

Q. What experimental designs evaluate the compound’s solubility in polar aprotic solvents?

  • Protocol : Use saturation shake-flask methods in solvents like DMSO, acetonitrile, or tetrahydrofuran (THF). Measure solubility via gravimetry or UV absorbance at λmax. Correlate results with Hansen solubility parameters to predict miscibility in multicomponent systems .

Safety and Regulatory Considerations

Q. What are the critical toxicity concerns, and how can exposure risks be minimized?

  • Risk Mitigation :

  • Acute Toxicity : Although specific LD₅₀ data are unavailable, assume moderate toxicity based on structural analogs (e.g., methyl phenyl sulfoxide).
  • Ventilation : Install local exhaust ventilation to maintain airborne concentrations below occupational exposure limits.
  • Emergency Measures : In case of skin contact, wash immediately with 10% polyethylene glycol 400 solution to enhance decontamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.